Jnj 28871063 hydrochloride
CAS No.:
Cat. No.: VC0004678
Molecular Formula: C24H28Cl2N6O3
Molecular Weight: 519.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H28Cl2N6O3 |
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Molecular Weight | 519.4 g/mol |
IUPAC Name | 4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride |
Standard InChI | InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; |
Standard InChI Key | ZXKZRKQMKNRZNN-GZPZNDDGSA-N |
Isomeric SMILES | C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl |
SMILES | C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl |
Canonical SMILES | C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl |
Chemical and Structural Profile
Molecular Characteristics
JNJ 28871063 hydrochloride has the chemical name 5 E-4-Amino-6-(4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N-(2-morpholin-4-ylethyl) oxime hydrochloride and a molecular formula of C24H28Cl2N6O3 (molecular weight: 519.42 g/mol) . Its structure features an aminopyrimidine core linked to a morpholine-containing oxime group, enabling high-affinity binding to the ATP pocket of ErbB kinases .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 944342-90-9 |
Solubility | <25.97 mg/mL in DMSO |
Purity | ≥97% |
Storage Conditions | -20°C (stable for 1 month) |
The compound’s hydrochloride salt enhances solubility, facilitating in vivo administration .
Mechanism of Action
ErbB Kinase Inhibition
JNJ 28871063 competitively inhibits ATP binding to ErbB receptors, blocking autophosphorylation of tyrosine residues (e.g., EGFR Tyr1068, ErbB2 Tyr1248) . This suppression disrupts downstream signaling cascades, including MAPK/ERK and PI3K/Akt pathways, critical for cancer cell proliferation and survival .
Selectivity Profile
Unlike quinazoline-based inhibitors (e.g., gefitinib), JNJ 28871063 exhibits minimal off-target activity against non-ErbB kinases (e.g., IGF-1R, VEGFR) . This selectivity reduces toxicity risks and enhances therapeutic specificity.
Table 2: Kinase Inhibition IC50 Values
Target | IC50 (nM) |
---|---|
ErbB4 | 21 |
EGFR | 22 |
ErbB2 | 38 |
Pharmacokinetics and Biodistribution
Oral Bioavailability and BBB Penetration
JNJ 28871063 demonstrates oral bioavailability in murine models, with plasma concentrations reaching therapeutic levels within 2 hours post-administration . Notably, it achieves brain-to-plasma ratios >1, enabling efficacy against intracranial tumors—a significant advantage over monoclonal antibodies (e.g., trastuzumab) .
Tumor Accumulation
Tissue distribution studies reveal preferential accumulation in ErbB2-overexpressing xenografts, with tumor concentrations exceeding plasma levels by 3-fold . This biodistribution profile underscores its potential for targeted therapy.
Preclinical Efficacy Data
In Vitro Antiproliferative Activity
JNJ 28871063 inhibits growth of ErbB2-overexpressing cancer cell lines (e.g., SK-BR-3 breast cancer, N87 gastric cancer) with IC50 values of 60–168 nM . Non-ErbB-dependent cell lines (e.g., HCT-116 colorectal) remain unaffected, confirming target specificity .
In Vivo Tumor Models
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Subcutaneous Xenografts: Daily oral dosing (50 mg/kg) reduced tumor volume by 70–80% in EGFR-driven A431 epidermoid carcinoma models .
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Intracranial Models: In mice with ErbB2-positive BT-474 breast cancer brain metastases, survival increased by 40% compared to controls .
Therapeutic Applications
Cancers with ErbB Overexpression
JNJ 28871063 holds promise for:
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Breast Cancer: HER2-positive subtypes, including trastuzumab-resistant cases.
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Non-Small Cell Lung Cancer (NSCLC): EGFR-mutant or overexpressing tumors.
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Glioblastoma: Due to BBB penetration, it may target EGFRvIII variants .
Combination Therapies
Synergy with DNA-damaging agents (e.g., ethacridine) has been observed in acute myeloid leukemia models, suggesting broader applicability .
Future Directions
Clinical Translation
Despite robust preclinical data, no clinical trials have been reported. Priority areas include:
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Phase I dose-escalation studies to establish safety.
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Biomarker development (e.g., ErbB2 phosphorylation status) for patient stratification.
Overcoming Resistance
Studies exploring mechanisms of acquired resistance (e.g., T790M mutations in EGFR) could inform next-generation analogs.
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